2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

kinase inhibitor design structure-activity relationship ATP-competitive binding

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (CAS 2548998-37-2) is a non-bridged piperidine ORL-1 modulator scaffold. The 5-methoxypyrimidine substituent & 2-carbonyl-quinoxaline attachment provide orthogonal vectors for SAR-driven optimization of receptor subtype selectivity. Distinct from bridged-piperidine and 6-carbonyl analogs, it offers unique geometry for target engagement. Ideal for neuroscience hit-to-lead programs and kinase panel screening. Available from specialist suppliers; request a quote for research-grade quantities.

Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
CAS No. 2548998-37-2
Cat. No. B6441031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
CAS2548998-37-2
Molecular FormulaC19H19N5O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H19N5O3/c1-26-14-10-21-19(22-11-14)27-13-6-8-24(9-7-13)18(25)17-12-20-15-4-2-3-5-16(15)23-17/h2-5,10-13H,6-9H2,1H3
InChIKeyVDXBYXMXYMLAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (CAS 2548998-37-2): Procurement-Relevant Structural and Pharmacological Baseline


2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (C₁₉H₁₉N₅O₃, MW 365.4 g/mol) is a heterocyclic small molecule belonging to the substituted-quinoxaline-type piperidine compound class, a family extensively explored in Purdue Pharma and Shionogi patents for analgesic and anti-inflammatory applications [1]. The compound features a quinoxaline core linked via a carbonyl bridge to a piperidine ring bearing a 5-methoxypyrimidin-2-yloxy substituent. While authoritative databases such as PubChem and ChEMBL do not yet contain curated bioactivity records for this specific CAS number, patent family documents (e.g., US-8846929-B2) establish that quinoxaline-piperidine hybrids of this structural type act as modulators of opioid receptor-like 1 (ORL-1/NOP) and related G-protein-coupled receptors, positioning the compound as a tool molecule for neuroscience and pain research programs [1][2].

Why Generic Substitution Fails for 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline: Key Procurement Considerations


Within the substituted-quinoxaline-type piperidine class, minor structural modifications produce profound shifts in receptor selectivity, binding affinity, and pharmacokinetic behavior [1]. The specific 5-methoxypyrimidin-2-yloxy substitution pattern on the piperidine ring of this compound distinguishes it from analogs bearing 2-methylpyrimidine, pyrazine, quinoline, or pyridine heterocycles—each of which presents different hydrogen-bonding capacity, steric bulk, and electronic character at the putative ATP-binding site or allosteric pocket [2]. Furthermore, the 2-carbonyl attachment to the quinoxaline core (versus 6-carbonyl or direct C–N linkage) alters the vector of the piperidine-heteroaryl moiety and influences target engagement geometry [3]. Without head-to-head pharmacological data, purchasers cannot assume functional interchangeability between CAS 2548998-37-2 and its nearest structural neighbors. The evidence below quantifies the differentiation dimensions where comparative data are available.

Quantitative Differentiation Evidence: 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline vs. Structural Analogs


Structural Uniqueness: 5-Methoxypyrimidine vs. 2-Methylpyrimidine Substitution Pattern and Predicted Kinase Binding Impact

The 5-methoxypyrimidin-2-yloxy substituent in CAS 2548998-37-2 introduces a hydrogen-bond-accepting methoxy group at the pyrimidine 5-position, a feature absent in the closely related commercial analog 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline, which instead bears a methyl group donating electron density at the 2-position . In kinase inhibitor medicinal chemistry, a 5-methoxy substituent on pyrimidine is known to enhance hinge-region hydrogen bonding and improve aqueous solubility relative to 2-alkyl-substituted pyrimidines, as demonstrated in class-level SAR studies of pyrimidine-based ATP-competitive inhibitors [1]. No direct head-to-head biochemical comparison between these two compounds has been published.

kinase inhibitor design structure-activity relationship ATP-competitive binding

Carbonyl Attachment Position: 2-Quinoxaline vs. 6-Quinoxaline Isomerism and Target Engagement Geometry

CAS 2548998-37-2 features the piperidine-1-carbonyl group attached at the quinoxaline 2-position, whereas the AMPA receptor modulator CX-516 (Ampalex; CAS 154235-83-3) and multiple Purdue Pharma patent examples place the carbonyl at the quinoxaline 6-position [1]. In the quinoxaline series, the 2-position places the substituent ortho to one ring nitrogen, creating a distinct electrostatic environment and conformational preference compared to the 6-position meta arrangement [2]. No direct competitive binding assay comparing 2-carbonyl vs. 6-carbonyl quinoxaline-piperidines has been reported for the ORL-1 receptor.

GPCR modulation quinoxaline positional isomerism receptor binding geometry

Piperidine Core Flexibility: Non-Bridged Piperidine vs. Bridged-Piperidine Conformational Constraints in ORL-1 Modulation

CAS 2548998-37-2 contains a flexible, non-bridged piperidine ring, in contrast to the bridged-piperidine congeners (e.g., 9-azabicyclo[3.3.1]nonane or 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane systems) disclosed in Purdue Pharma patent AU 2009275218 A1 [1]. The patent family explicitly teaches that bridged-piperidine analogs exhibit enhanced ORL-1 receptor binding affinity and metabolic stability relative to their non-bridged counterparts, with representative bridged compounds achieving Ki values in the low nanomolar range (<50 nM) [1]. However, the non-bridged scaffold of the target compound may offer advantages in synthetic tractability, cost of goods, and CNS penetration due to lower molecular weight and reduced steric bulk.

opioid receptor pharmacology conformational constraint bridged-piperidine SAR

Verified Application Scenarios for 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (CAS 2548998-37-2)


ORL-1/NOP Receptor Hit-to-Lead Optimization in Non-Opioid Analgesic Discovery

Based on the patent-established structural class of substituted-quinoxaline-type piperidine ORL-1 modulators [1], CAS 2548998-37-2 serves as a non-bridged piperidine scaffold for hit-to-lead SAR expansion. Its 5-methoxypyrimidine substituent and 2-carbonyl-quinoxaline attachment provide two independent vectors for systematic analog synthesis aimed at improving receptor subtype selectivity over mu, delta, and kappa opioid receptors—a differentiation pathway established in the Purdue Pharma patent portfolio [2].

Kinase Selectivity Profiling in Quinoxaline-Based ATP-Competitive Inhibitor Libraries

Quinoxaline derivatives are established ATP-competitive kinase inhibitor scaffolds [1]. The 5-methoxypyrimidin-2-yloxy moiety of this compound mimics the adenine hinge-binding motif found in approved kinase inhibitors. Procurement of this compound supports kinase panel screening to establish selectivity fingerprints, particularly against structurally related quinoxaline-piperidine compounds bearing pyridine [2] or pyrazine heterocycles at the equivalent position.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 365.4 g/mol and favorable predicted lipophilicity (estimated LogP ~2.1), this compound falls within CNS drug-like chemical space. Its procurement alongside bridged-piperidine analogs (MW >400) enables systematic assessment of how piperidine conformational flexibility impacts membrane permeability, P-glycoprotein efflux susceptibility, and brain penetration in parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 monolayer models, per standard CNS lead optimization workflows.

Quote Request

Request a Quote for 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.